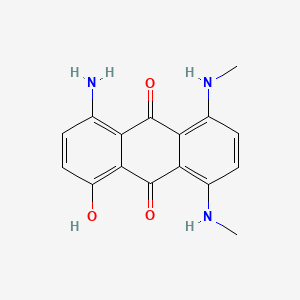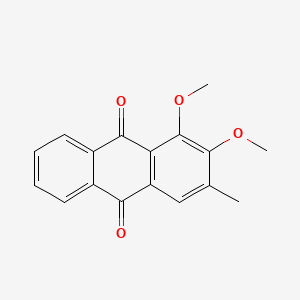![molecular formula C6H5BrN4 B13131197 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on the triazolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromo-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 3-amino-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivative, while oxidation could produce a corresponding N-oxide.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the triazolopyrimidine ring system allow it to form specific interactions with active sites of enzymes, potentially inhibiting their activity. This can lead to alterations in cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine: Lacks the methyl group at the sixth position.
3-Amino-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine: Has an amino group instead of a bromine atom at the third position.
3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine: The methyl group is at the fifth position instead of the sixth.
Uniqueness
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different biological activities compared to its analogs, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H5BrN4 |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
3-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-8-6-10-9-5(7)11(6)3-4/h2-3H,1H3 |
InChI-Schlüssel |
PPKXMHGHEDVGOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NN=C2Br)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)








